![molecular formula C8H10N2O B2628918 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine CAS No. 1526186-14-0](/img/structure/B2628918.png)
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is not explicitly detailed in the search results . The InChI code for this compound is1S/C8H10N2O/c1-2-8-7 (10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2
. Chemical Reactions Analysis
The specific chemical reactions involving 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine include a molecular weight of 150.18 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing complex heterocyclic compounds, including pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. The application of organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents in a one-pot multicomponent reaction demonstrates the broad synthetic applicability of these catalysts. Such processes highlight the significance of innovative synthetic methods in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Benzodiazepine and Triazepine Derivatives
The synthesis and biological activity of benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, have been extensively studied. These compounds have demonstrated significant biological efficacy, suggesting potential applications in developing new medicines, especially for diseases lacking effective treatments (Földesi, Volk, & Milen, 2018).
Triazole Derivatives and Patent Insights
The development of triazole derivatives has attracted considerable attention due to their broad range of biological activities. Patent reviews between 2008 and 2011 on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families underline the ongoing interest in these compounds for pharmaceutical applications. This review emphasizes the need for more efficient preparations of these triazoles, addressing green chemistry principles and the search for new prototypes against emerging diseases (Ferreira et al., 2013).
Oxazines and Benzoxazines Compounds
The chemistry of 1,2-oxazines, 1,2-benzoxazines, and related compounds showcases their utility as chiral synthons and electrophiles in various chemical reactions. Their synthesis and use underline the importance of oxazinium salts and provide insights into the structural and reactional versatility of these compounds (Sainsbury, 1991).
Pyridobenzoxazepine Compounds
JL13, a pyridobenzoxazepine compound, demonstrates potential atypical antipsychotic activity. Its behavioral properties, including the lack of antagonism against apomorphine-induced stereotypy and absence of catalepsy, along with its ability to antagonize various induced behaviors in rodents, suggest its promise as a clozapine-like atypical antipsychotic drug (Bruhwyler et al., 1997).
Wirkmechanismus
Safety and Hazards
The compound 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODEMBJCAEKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.